molecular formula C17H18N6O2S B6500561 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 863460-66-6

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B6500561
CAS RN: 863460-66-6
M. Wt: 370.4 g/mol
InChI Key: MJOLYVOTTOAYCW-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including AB00672182-01, have garnered significant attention in drug discovery due to their privileged structure motif. These compounds exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several prominent medicinal compounds containing a 1,2,3-triazole core are available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this important scaffold, including:

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles are valuable probes for imaging biological structures. Additionally, these compounds contribute to materials science, where they can be incorporated into functional materials.

Future Directions

The future directions for this compound could involve further studies on its anti-cancer effects, as well as its potential use in the development of new drugs .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-25-13-6-4-12(5-7-13)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLYVOTTOAYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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